molecular formula C29H26N2O4S B3981662 N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide

N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide

Cat. No.: B3981662
M. Wt: 498.6 g/mol
InChI Key: MUPWQRYTFNPNCK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2,5-dimethoxy-4-[(2-phenyl-2-phenylsulfanylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4S/c1-34-25-19-24(26(35-2)18-23(25)30-28(32)21-14-8-4-9-15-21)31-29(33)27(20-12-6-3-7-13-20)36-22-16-10-5-11-17-22/h3-19,27H,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPWQRYTFNPNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide
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N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide
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N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide
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N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide
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N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide
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N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide

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